Methyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate
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Overview
Description
Methyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C11H10O3. It is a derivative of indene and is characterized by the presence of a carboxylate ester group and two keto groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1-indanone with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, and its keto groups can participate in hydrogen bonding and other interactions with biological molecules. These properties make it useful in studying enzyme mechanisms and developing pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar in structure but lacks the dioxo groups.
1H-Indene-2-carboxylic acid: Similar backbone but with a carboxylic acid group instead of an ester.
1,3-Indanedione: Contains the indene structure with two keto groups but lacks the ester group
Uniqueness
Methyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C11H8O4 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 1,3-dioxoindene-2-carboxylate |
InChI |
InChI=1S/C11H8O4/c1-15-11(14)8-9(12)6-4-2-3-5-7(6)10(8)13/h2-5,8H,1H3 |
InChI Key |
OJHMBQFBDWDWEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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